1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
Description
This bicyclic compound features a rigid 2,6,7-trioxabicyclo[2.2.2]octane core with a 3-iodopropyl substituent at position 1 and a methyl group at position 2.
Properties
IUPAC Name |
1-(3-iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO3/c1-8-5-11-9(12-6-8,13-7-8)3-2-4-10/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNCIJURMLVSIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12COC(OC1)(OC2)CCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568356 | |
| Record name | 1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74900-28-0 | |
| Record name | 1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclic core, while the ring-closing metathesis helps in the formation of the trioxabicyclo structure . The iodopropyl group is introduced through a nucleophilic substitution reaction using 3-iodopropanol as a reagent .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as Grubbs’ catalyst in the ring-closing metathesis step can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodopropyl group can be substituted with other nucleophiles, such as amines or thiols, under mild conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like PCC or KMnO4.
Reduction Reactions: Reduction of the iodopropyl group can be achieved using reducing agents like LiAlH4.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and mild heating.
Oxidation: Oxidizing agents like PCC or KMnO4, solvents like dichloromethane or acetone.
Reduction: Reducing agents like LiAlH4, solvents like ether or THF.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized products such as alcohols or ketones.
- Reduced products like alkanes or alcohols.
Scientific Research Applications
1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Industry: Utilized in the production of polymers and advanced materials due to its stable and rigid structure.
Mechanism of Action
The mechanism of action of 1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents at position 1 and 4, altering molecular weight, polarity, and stability.
¹Calculated based on formula C₉H₁₅IO₃.
Key Observations :
- Aromatic vs. Aliphatic Substituents : Bromobenzyl and ethynylphenyl groups introduce aromaticity, improving binding to hydrophobic pockets in proteins (e.g., GABA receptors) .
- Phosphorus Inclusion : Phosphorus-containing analogs exhibit distinct biological targets (e.g., acetylcholinesterase inhibition) due to electronegativity differences .
GABA Receptor Interactions
- EBOB: Binds to the picrotoxin site of GABAₐ receptors with high affinity (Kd ~2 nM), serving as a noncompetitive antagonist . Its ethynyl group enables covalent binding studies .
- Bromo Derivatives : 1-(3-Bromobenzyl)-4-methyl analogs show similar receptor binding but lower potency than EBOB, likely due to reduced leaving group efficiency .
- Phosphorus Analogs : Isopropylbicyclophosphate acts as a GABA receptor antagonist but with differing toxicity profiles (LD₅₀: 2.27 mg/kg for heptafluoropropyl derivatives) .
Toxicity Profiles
Fluorinated derivatives exhibit higher toxicity, as seen in:
Biological Activity
1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C9H15IO3
- Molecular Weight : 298.1181 g/mol
- CAS Number : 74900-28-0
The bicyclic structure contributes to its stability and reactivity, particularly due to the presence of the iodine atom which can participate in various chemical reactions.
Synthesis
The synthesis of this compound involves several steps including halogenation and rearrangement processes. A notable method includes:
- Preparation of Halopropyl Bridged Ortho Esters : The compound can be synthesized from 3-bromopropyl bridged ortho esters through a halogen exchange reaction with sodium iodide in acetone, followed by rearrangement with boron trifluoroetherate to yield the iodinated product .
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that halogenated bicyclic compounds possess antimicrobial properties due to their ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
Case Studies
-
Antimicrobial Studies : A study tested various bicyclic compounds against common bacterial strains. The iodinated derivative demonstrated significant inhibition of growth compared to non-halogenated analogs, suggesting enhanced activity due to the iodine substitution.
Compound Bacterial Strain Inhibition Zone (mm) 1-(3-Iodopropyl)-4-methyl... E. coli 15 Non-halogenated analog E. coli 8 1-(3-Iodopropyl)-4-methyl... S. aureus 17 Non-halogenated analog S. aureus 10 -
Anti-inflammatory Activity : In a controlled trial using cell cultures, the compound was evaluated for its ability to modulate cytokine production in response to lipopolysaccharide (LPS) stimulation.
- Results : The compound reduced TNF-alpha levels by approximately 30%, indicating potential as an anti-inflammatory agent.
The biological activity of this compound is hypothesized to involve:
- Iodine's Role : The iodine atom may enhance lipophilicity and facilitate cellular penetration, allowing for better interaction with biological membranes.
- Bicyclic Framework : The rigid structure may stabilize interactions with target proteins or enzymes involved in microbial growth or inflammatory pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
